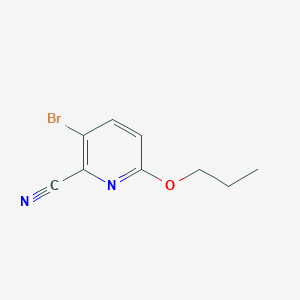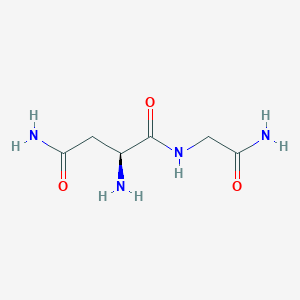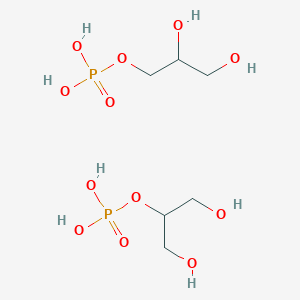![molecular formula C7H10ClN B13014949 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2227206-44-0](/img/structure/B13014949.png)
1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its bicyclo[3.1.0]hexane ring system, which includes an ethynyl group and a nitrogen atom, making it a versatile building block for the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves cyclopropanation reactions. One common method is the rhodium-catalyzed cyclopropanation of alkenes with diazo compounds. This method allows for the formation of the bicyclic structure with high diastereoselectivity and yield . Another approach involves the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which also provides high yields and diastereoselectivities .
Industrial Production Methods
Industrial production of this compound may involve scalable cyclopropanation reactions using transition metal catalysts. The process is optimized for high yield and purity, with minimal by-products. The reaction conditions are carefully controlled to ensure the desired stereochemistry and to avoid the formation of unwanted isomers.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted bicyclic compounds, ketones, aldehydes, and reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, including protease inhibitors and reuptake inhibitors for neurotransmitters.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its bicyclic structure and the presence of an ethynyl group. Similar compounds include:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but may lack the ethynyl group.
1-Aryl-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have aryl groups instead of the ethynyl group and are known for their biological activity as reuptake inhibitors.
Ficellomycin and azinomycins: These natural products contain similar bicyclic structures and exhibit biological activities against bacteria and tumors.
Eigenschaften
CAS-Nummer |
2227206-44-0 |
|---|---|
Molekularformel |
C7H10ClN |
Molekulargewicht |
143.61 g/mol |
IUPAC-Name |
1-ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-2-7-3-6(7)4-8-5-7;/h1,6,8H,3-5H2;1H |
InChI-Schlüssel |
YFCVZODUGSBUGT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC12CC1CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13014871.png)
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13014872.png)


![7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014885.png)

![2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B13014893.png)





![(S)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13014937.png)
